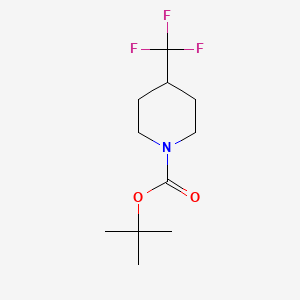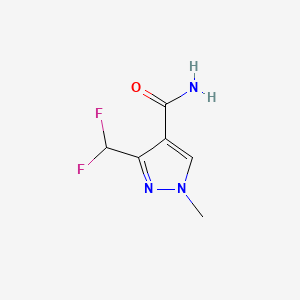
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .
Molecular Structure Analysis
The molecular formula of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide” is C6H6F2N2O2 . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been advanced in recent years . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Physical and Chemical Properties Analysis
The molar mass of “this compound” is 176.12 . It has a melting point of 200–201°C .
Scientific Research Applications
Crystal Structure and Molecular Docking Studies
A study by Qiao et al. (2019) explored the synthesis of two pyrazol-4-carboxamides, including 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. These compounds showed inhibitory activity against Botrytis cinerea, a significant pathogen in agriculture. This research demonstrated the antifungal potential of these compounds, alongside their crystal structures obtained through X-ray diffraction.
Antifungal Activity in Agriculture
A 2015 study by Du et al. synthesized a series of pyrazole-4-carboxylic acid amides, including this compound, testing their activities against phytopathogenic fungi. These compounds showed moderate to excellent antifungal activities, with one derivative outperforming commercial fungicides. This suggests their potential application in controlling plant diseases.
Nematocidal Properties
Research by Zhao et al. (2017) on pyrazole carboxamide derivatives, including those similar to this compound, indicated weak fungicidal but good nematocidal activities against Meloidogyne incognita, a common nematode pest. This positions such compounds as potential candidates for pest control in agriculture.
Herbicidal Activity
A study conducted by Ohno et al. (2004) synthesized novel pyrazole-4-carboxamide derivatives with herbicidal activity. These compounds were effective against various weeds, suggesting their application as herbicides in agricultural settings.
Antiviral Potential
In the field of virology, Zhang et al. (2012) designed and synthesized N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, showing notable inactivation effect against Tobacco Mosaic Virus (TMV). This highlights a potential application in combating viral infections in plants.
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
Mechanism of Action
Target of Action
The primary target of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiration chain . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell.
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the mitochondrial electron transport chain . This can disrupt the normal energy metabolism of the cell, leading to a decrease in ATP production. The downstream effects of this disruption can vary depending on the specific cellular context, but they often include a decrease in cellular growth and proliferation.
Result of Action
The inhibition of succinate dehydrogenase by this compound can lead to a variety of molecular and cellular effects. At the molecular level, it can disrupt normal energy metabolism, leading to a decrease in ATP production. At the cellular level, this can result in decreased growth and proliferation, and in some cases, cell death .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly succinate dehydrogenase, an enzyme involved in the citric acid cycle . The nature of these interactions is primarily inhibitory, affecting the enzyme’s function and thus influencing the biochemical reactions within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interaction with succinate dehydrogenase It binds to this enzyme, inhibiting its function and leading to changes in gene expression and cellular metabolism
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those involving the enzyme succinate dehydrogenase It may interact with this enzyme and potentially affect metabolic flux or metabolite levels
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O/c1-11-2-3(6(9)12)4(10-11)5(7)8/h2,5H,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCINUKGNQCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677366 | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925689-10-7 | |
| Record name | 3-Difluoromethyl-1-methylpyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925689107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DIFLUOROMETHYL-1-METHYLPYRAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R889Z7ANQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


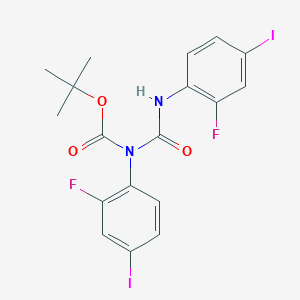

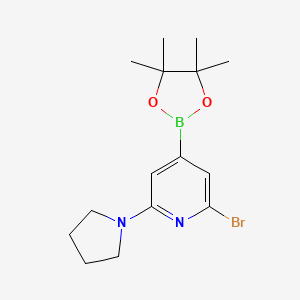
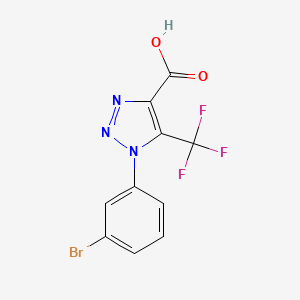
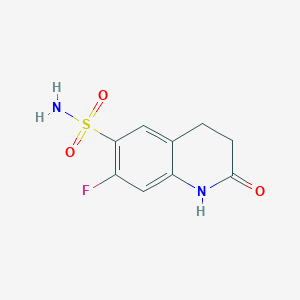

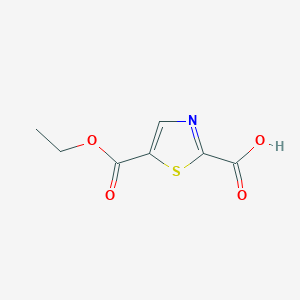
![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)
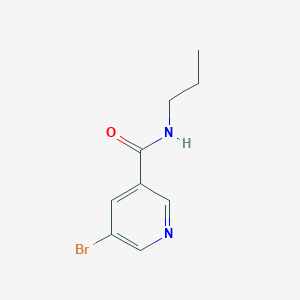

![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)
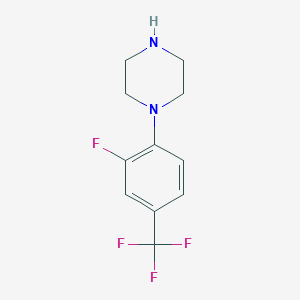
![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)
